PF-04979064
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PF-04979064 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung des PI3K/mTOR-Signalwegs verwendet.
Biologie: Wird in zellulären Assays eingesetzt, um seine Auswirkungen auf Zellproliferation, Apoptose und Autophagie zu untersuchen.
Medizin: Wird als potenzieller Therapeutikum für verschiedene Krebsarten, darunter Brustkrebs, Glioblastom und Magenkrebs, untersucht
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität der PI3K- und mTOR-Kinasen selektiv hemmt. Diese Kinasen sind wichtige Bestandteile des PI3K/AKT/mTOR-Signalwegs, der das Zellwachstum, die Zellproliferation und das Zellüberleben reguliert. Durch die Hemmung dieser Kinasen stört this compound den Signalweg, was zu einem reduzierten Tumorwachstum und einer erhöhten Empfindlichkeit gegenüber anderen Antikrebsmitteln führt .
Ähnliche Verbindungen:
- PF-04691502
- PF-06284674
- PF-04447943
- PF-04701475
Vergleich: this compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für sowohl PI3K- als auch mTOR-Kinasen. Im Vergleich zu ähnlichen Verbindungen hat this compound eine verbesserte in-vitro-Potenz und bessere pharmakokinetische Eigenschaften gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Wirkmechanismus
PF-04979064, also known as 5PO9J9ZC3X or 2H-Imidazo(4,5-C)(1,5)naphthyridin-2-one, 1,3-dihydro-1-(1-((2S)-2-hydroxy-1-oxopropyl)-4-piperidinyl)-3-methyl-8-(6-methyl-3-pyridinyl)-, is a potent and selective PI3K/mTOR dual kinase inhibitor .
Target of Action
This compound primarily targets the PI3Kα and mTOR kinases . These kinases play a crucial role in cell growth, proliferation, and survival.
Mode of Action
This compound acts as an ATP competitive inhibitor for PI3Kα and mTOR . It binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting the kinase activity .
Biochemical Pathways
By inhibiting PI3Kα and mTOR, this compound disrupts the PI3K/AKT/mTOR pathway, a key signaling pathway involved in cell growth and survival . This leads to reduced cell proliferation and increased apoptosis, particularly in cancer cells that are dependent on this pathway for survival .
Pharmacokinetics
This compound has excellent solubility and high LipE, which contribute to its bioavailability . It also has an acceptable prediction of human clearance rate, suggesting good pharmacokinetic properties .
Result of Action
The inhibition of PI3Kα and mTOR by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This makes it a potent inhibitor of tumor growth in mouse xenografts .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, it has been shown to have a synergistic effect when used in combination with the chemotherapy drug 5-FU, significantly increasing the sensitivity of gastric cancer cells to the chemotherapy drug .
Biochemische Analyse
Biochemical Properties
PF-04979064 interacts with the PI3K and mTOR enzymes, key components of the PI3K/Akt/mTOR signaling pathway . This pathway is often abnormally activated in many human cancers and participates in different biological effects, such as cell cycle progression and cell proliferation . By inhibiting these enzymes, this compound can suppress tumor growth .
Cellular Effects
This compound has been shown to significantly inhibit the proliferation of human gastric adenocarcinoma AGS cells and the undifferentiated GC cell line HGC-27, promoting cell apoptosis . It also enhances the drug sensitivity of gastric cancer cells to 5-FU .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition leads to a decrease in cell proliferation and an increase in cell apoptosis . The compound achieves this by binding to the PI3K and mTOR enzymes, thereby preventing their normal function .
Dosage Effects in Animal Models
It has been reported that the compound reduces tumor volume by 88% in a U87MG glioblastoma mouse xenograft model .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its abnormal activation is often seen in various types of cancers .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von PF-04979064 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDas Endprodukt wird durch eine Reihe von Kondensations-, Cyclisierungs- und Funktionalisierungsschritten erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hoch-ausbeute-liefernden Reaktionen, effizienten Reinigungstechniken und strengen Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PF-04979064 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Piperidinyl- und Pyridinyl-Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile und Elektrophile unter geeigneten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
- PF-04691502
- PF-06284674
- PF-04447943
- PF-04701475
Comparison: PF-04979064 is unique due to its high potency and selectivity for both PI3K and mTOR kinases. Compared to similar compounds, this compound has shown improved in vitro potency and better pharmacokinetic properties, making it a promising candidate for further development .
Eigenschaften
IUPAC Name |
1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACQNUHFDBEIQH-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220699-06-8 | |
Record name | PF-04979064 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1220699-06-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-04979064 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-04979064 a promising anti-cancer drug candidate?
A: this compound is a potent and selective dual inhibitor of PI3K and mTOR, two key kinases in the PI3K signaling pathway. [] This pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. By simultaneously inhibiting both PI3K and mTOR, this compound aims to provide enhanced efficacy against tumor growth compared to targeting either kinase alone.
Q2: How does the structure of this compound contribute to its activity and address previous limitations?
A: this compound was developed through structure-based drug design, starting with a tricyclic imidazo[1,5]naphthyridine scaffold. [] This iterative optimization process aimed to improve upon earlier compounds in the series that suffered from limitations such as high metabolic clearance, poor permeability, and poor solubility. The final structure of this compound addresses these ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues while maintaining high potency and selectivity for the target kinases.
Q3: What evidence supports the efficacy of this compound in a disease model?
A: Research indicates that this compound shows promise in treating Chronic Obstructive Pulmonary Disease (COPD). In a mouse model of COPD induced by PM2.5 exposure, this compound was found to suppress the PI3K/AKT/mTOR pathway. [] This suppression, in turn, increased the apoptosis of alveolar epithelial cells and reduced autophagy, suggesting a potential therapeutic benefit in COPD.
Q4: What analytical challenges were encountered during the development of this compound?
A: One challenge was predicting the human clearance of this compound and related tricyclic derivatives, which were found to be metabolized by both cytochrome P450 and aldehyde oxidase (AO). [] To address this, researchers developed an empirical scaling tool to predict human clearance based on in vitro data from human liver S9 assays, which contain both enzyme systems. This tool likely proved valuable for optimizing the pharmacokinetic properties of this compound during its development.
Q5: Is there structural data available for this compound interacting with its target?
A: Yes, a crystal structure of the catalytic unit of PI3Kγ in complex with this compound has been solved. [] This structural information provides valuable insights into the binding mode and molecular interactions responsible for the inhibitory activity of this compound against PI3K. Such information can be crucial for further optimization of this compound or the development of novel PI3K inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.